13Z,16Z-docosadienoic acid

Anti-infective Borrelia burgdorferi Lyme disease

13Z,16Z-Docosadienoic acid (CAS 17735-98-7), also designated as C22:2n-6 or (13Z,16Z)-docosa-13,16-dienoic acid, is an omega-6 very long-chain polyunsaturated fatty acid (VLCPUFA) with a 22-carbon aliphatic chain containing two cis-double bonds at positions 13 and 16. It belongs to the very long-chain fatty acid class (≥C22) and is biosynthesized endogenously via two-carbon chain elongation of arachidonic acid (C20:4n-6).

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
CAS No. 17735-98-7
Cat. No. B098372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13Z,16Z-docosadienoic acid
CAS17735-98-7
Synonyms13Z,16Z-docosadienoic acid
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6-,10-9-
InChIKeyHVGRZDASOHMCSK-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

13Z,16Z-Docosadienoic Acid (CAS 17735-98-7) Procurement Specifications and Compound Classification


13Z,16Z-Docosadienoic acid (CAS 17735-98-7), also designated as C22:2n-6 or (13Z,16Z)-docosa-13,16-dienoic acid, is an omega-6 very long-chain polyunsaturated fatty acid (VLCPUFA) with a 22-carbon aliphatic chain containing two cis-double bonds at positions 13 and 16 [1]. It belongs to the very long-chain fatty acid class (≥C22) and is biosynthesized endogenously via two-carbon chain elongation of arachidonic acid (C20:4n-6) [2]. This compound functions as an endogenous agonist of free fatty acid receptor 4 (FFAR4/GPR120) and has been detected across multiple organisms including mammals, fish, plants, and anaerobic fungi [1][3].

Why 13Z,16Z-Docosadienoic Acid Cannot Be Substituted with Generic Omega-6 or Shorter-Chain Fatty Acids


Generic substitution among omega-6 PUFAs is scientifically invalid due to chain-length-dependent and double-bond-position-specific functional divergence. 13Z,16Z-Docosadienoic acid possesses a 22-carbon backbone with precisely two cis-double bonds at positions 13 and 16—structural features that dictate its unique interaction with FFAR4/GPR120 and its distinct bioactivity profile . In a direct comparative screen of 17 fatty acids against Borrelia species, only 13Z,16Z-docosadienoic acid demonstrated the most potent bacteriostatic and bactericidal effects among all tested compounds, while other structurally distinct fatty acids including erucic acid (C22:1n-9) and petroselinic acid (C18:1n-12) showed variable and generally weaker activity [1]. Furthermore, comparative in vitro studies demonstrate that this VLCPUFA exhibits anti-inflammatory and antitumor effects that differ quantitatively and qualitatively from both shorter-chain omega-6 PUFAs (e.g., arachidonic acid) and the omega-3 benchmark docosahexaenoic acid (DHA, C22:6n-3) [2]. These structure-activity relationships preclude interchangeable use with generic fatty acid analogs.

Quantitative Differentiation Evidence for 13Z,16Z-Docosadienoic Acid Procurement Decisions


Superior Anti-Borrelia Bactericidal Activity Versus 16 Other Fatty Acids in Direct Comparative Screening

In a systematic evaluation of 17 distinct fatty acids for anti-Borrelia activity, 13Z,16Z-docosadienoic acid demonstrated the most pronounced bacteriostatic and bactericidal effects among all compounds tested [1]. The study directly compared this compound against other fatty acids including erucic acid (C22:1n-9), petroselinic acid (C18:1n-12), linoleic acid (C18:2n-6), and α-linolenic acid (C18:3n-3). While the publication reported that 13Z,16Z-docosadienoic acid exhibited the strongest activity, it should be noted that the paper did not provide fully tabulated MIC or MBC numerical values for all 17 fatty acids that would enable precise rank-ordering by potency [1].

Anti-infective Borrelia burgdorferi Lyme disease Fatty acid screening

Comparable to Superior Antitumor and Antioxidant Activity Versus DHA Benchmark in Human Breast Cancer Cells

A direct comparative study evaluated 13Z,16Z-docosadienoic acid (designated DDA) against docosahexaenoic acid (DHA, C22:6n-3)—the established gold standard for VLCPUFA health-promoting activity—in human breast cancer cell models [1]. DDA exhibited comparable or superior antitumor and antioxidant effects against both SK-BR-3 and MDA-MB-231 human breast cancer cell lines [1].

Oncology Breast cancer Antioxidant VLCPUFA Nutraceutical

Quantified COX Enzyme Inhibitory Activity Among Unsaturated Fatty Acids

In a comprehensive screening of 29 commercially available C8 to C24 saturated and unsaturated fatty acids for cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) inhibitory activities, cis-13,16-docosadienoic acid demonstrated the highest activity among all unsaturated fatty acids tested at 100 μg/mL, alongside cis-8,11,14-eicosatrienoic acid [1].

Inflammation Cyclooxygenase COX inhibition Anti-inflammatory Enzymology

FFAR4/GPR120 Agonist Activity with Demonstrated Functional Ghrelin Suppression

13Z,16Z-Docosadienoic acid functions as a validated agonist of free fatty acid receptor 4 (FFAR4, also known as GPR120), a G protein-coupled receptor implicated in metabolic regulation, anti-inflammatory signaling, and gut peptide release [1]. Functional validation demonstrates that this compound strongly inhibits ghrelin secretion in isolated mouse gastric cells [1]. This receptor engagement differentiates 13Z,16Z-docosadienoic acid from fatty acids that preferentially activate other FFAR isoforms (e.g., FFAR1/GPR40) or that lack FFAR4 agonist activity altogether .

GPCR FFAR4 GPR120 Metabolic signaling Ghrelin Appetite regulation

Validated Research Application Scenarios for 13Z,16Z-Docosadienoic Acid Procurement


Anti-Borrelia Drug Discovery and Lyme Disease Therapeutic Research

Based on its demonstrated superiority among 17 fatty acids in anti-Borrelia screening, 13Z,16Z-docosadienoic acid is the preferred fatty acid starting material for structure-activity relationship (SAR) studies targeting Borrelia burgdorferi and related spirochetes [1]. Research programs investigating non-antibiotic anti-Borrelia agents, biofilm-disrupting compounds, or adjunctive Lyme disease therapies should prioritize this compound over less active fatty acid analogs to maximize hit identification efficiency.

VLCPUFA Comparative Oncology and Antioxidant Mechanism Studies

For nutraceutical and oncology research programs requiring a structurally distinct VLCPUFA comparator to DHA, 13Z,16Z-docosadienoic acid provides a validated omega-6 alternative with confirmed antitumor and antioxidant activity in breast cancer models [2]. Its comparable-to-superior performance against the DHA benchmark in SK-BR-3 and MDA-MB-231 cells supports its use in head-to-head mechanistic studies examining chain length, unsaturation degree, and omega-series effects on cancer cell proliferation and oxidative stress pathways.

COX Enzyme Inhibition Screening and Anti-Inflammatory Lead Identification

Given its top-tier COX-I and COX-II inhibitory activity among 29 fatty acids screened, this compound should be prioritized as a positive control or lead scaffold in fatty acid-based anti-inflammatory screening cascades [3]. Its validated enzyme-level activity provides a quantifiable benchmark for evaluating novel fatty acid derivatives, synthetic analogs, or natural product extracts in prostaglandin synthesis inhibition assays.

FFAR4/GPR120 GPCR Signaling and Metabolic Regulation Research

13Z,16Z-Docosadienoic acid serves as a structurally defined endogenous FFAR4/GPR120 agonist with documented functional activity in ghrelin suppression [4]. Metabolic disease researchers studying GPR120-mediated insulin sensitization, anti-inflammatory signaling, or gut hormone regulation can employ this compound as a tool ligand distinct from the more extensively studied omega-3 FFAR4 agonists (α-linolenic acid, EPA, DHA), enabling comparative pharmacology and biased signaling investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13Z,16Z-docosadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.